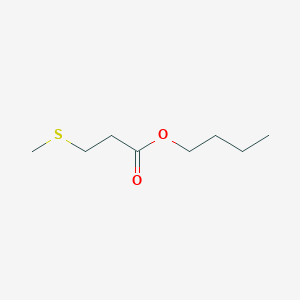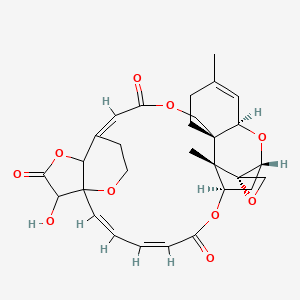
2',3'-Deoxyroritoxin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3'-Deoxyroritoxin D is a natural product found in Paramyrothecium roridum with data available.
Aplicaciones Científicas De Investigación
1. Brain Glucose Metabolism Mapping
2-deoxy-2-[18F] fluoro-D-glucose (18FDG) was developed for mapping brain glucose metabolism in living humans. This breakthrough allowed for the first time the measurement of regional glucose metabolism in the living human brain, making significant contributions to the basic human neurosciences (Fowler & Ido, 2002).
2. Investigating Glycolysis Inhibition and ER Stress
Research on 2-deoxy-d-glucose (2-DG) in cancer cells showed that it activates autophagy via endoplasmic reticulum (ER) stress rather than ATP depletion. This insight is vital for understanding the role of 2-DG in modulating cancer cell growth and survival (Xi et al., 2011).
3. Tumor Imaging and Metastasis Detection
The glucose analogs 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) are utilized in CEST-MRI for tumor imaging. These analogs significantly enhance the CEST effect in MRI for detecting tumors and metastases, potentially replacing PET/CT or PET/MRI in cancer research (Rivlin et al., 2013).
4. Study of Cellular Energy Deprivation Effects
2-Deoxy-D-glucose's ability to interfere with glucose metabolism has been explored to study effects like nutrient and energy deprivation on cancer cell growth. It acts as a d-glucose mimic, inhibiting glycolysis and leading to cell death. This research provides insights into 2-DG's role as a potential adjuvant for other chemotherapeutics (Pająk et al., 2019).
5. Anticancer and Antiviral Therapeutic Research
2-DG, due to its inhibition of ATP generation and interference with protein glycosylation, is being tested as an anticancer and antiviral therapeutic. It highlights the therapeutic potential of 2-DG in various pathological conditions, including cancer and viral infections (Kang & Hwang, 2006).
6. Investigating Effects on Malignant Cell Lines
2-Deoxy-D-glucose's effects on various malignant cell lines have been studied to understand its inhibitory activity against tumor growth. This research has shown diverse responses in different cancer cell lines, suggesting 2-DG's potential as a new therapeutic agent (Zhang et al., 2006).
7. Understanding Cellular Response to Glucose Starvation
Research has shown that 2-DG does not solely inhibit cell growth by preventing glucose catabolism. This insight into the complex mechanisms of 2-DG's action helps understand its broader biological properties beyond the metabolic block, which are essential for its application in studies of cancer, neurodegeneration, calorie restriction, and aging (Ralser et al., 2008).
Propiedades
Nombre del producto |
2',3'-Deoxyroritoxin D |
|---|---|
Fórmula molecular |
C29H32O10 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(2Z,4Z,8R,9S,10S,11R,13R,18R,22Z)-27-hydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21,26-trione |
InChI |
InChI=1S/C29H32O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-24,32H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12-/t18-,19-,20-,23?,24?,26-,27-,28?,29+/m1/s1 |
Clave InChI |
UJNFLVHOSYQQNF-JKTXOODUSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(=O)C5O)/C=C\C=C/C(=O)O[C@H]6[C@]3([C@]7(CO7)[C@@H](C6)O2)C |
SMILES canónico |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(=O)C5O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
Sinónimos |
2',3'-deoxyroritoxin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



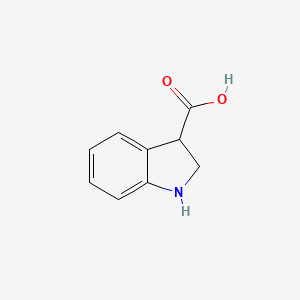
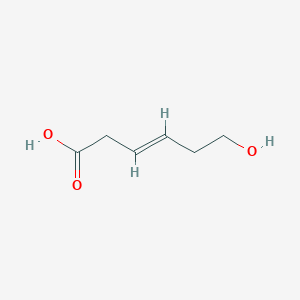
![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)
![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)

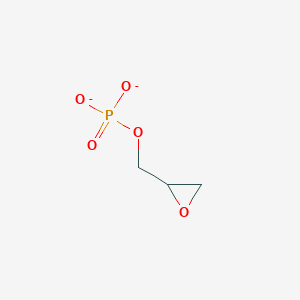
![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)
![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)

![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)


